N-(2,4-dimethylphenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide

Lipophilicity Drug Design ADME

Select CAS 1210204-94-6 for your medicinal chemistry campaigns requiring a balanced, moderately lipophilic scaffold (LogP ~3.9) that bridges polar methoxy and lipophilic butoxy analogs. The precise 2,4-dimethylphenyl carboxamide tail and 4-propoxy chain are essential for maintaining valid structure-activity relationships; generic pyrazole carboxamides will derail your SAR data. With >95% regioisomeric purity, this tool compound delivers clean binding kinetics for SPR and co-crystallization studies. Ideal for in vivo target validation where the n-propoxy group resists microsomal clearance, enabling longer dosing intervals, reduced animal stress, and higher-quality PK/PD data.

Molecular Formula C21H22FN3O2
Molecular Weight 367.424
CAS No. 1210204-94-6
Cat. No. B2548602
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,4-dimethylphenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide
CAS1210204-94-6
Molecular FormulaC21H22FN3O2
Molecular Weight367.424
Structural Identifiers
SMILESCCCOC1=CN(N=C1C(=O)NC2=C(C=C(C=C2)C)C)C3=CC=C(C=C3)F
InChIInChI=1S/C21H22FN3O2/c1-4-11-27-19-13-25(17-8-6-16(22)7-9-17)24-20(19)21(26)23-18-10-5-14(2)12-15(18)3/h5-10,12-13H,4,11H2,1-3H3,(H,23,26)
InChIKeyBTCVUKMDPHYNOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for N-(2,4-dimethylphenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide (CAS 1210204-94-6): Structural & Property Baseline


N-(2,4-dimethylphenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide (CAS 1210204-94-6) is a fully synthetic, polysubstituted pyrazole-3-carboxamide . It features a 2,4-dimethylphenyl carboxamide motif, a 4-fluorophenyl substituent at the N1-position, and a 4-propoxy group on the pyrazole ring. This distinct substitution pattern distinguishes it from simpler, commercially abundant pyrazole carboxamides and dictates its unique physicochemical and pharmacological profile, such as its calculated LogP of ~3.9 [1], which is critical for applications requiring specific lipophilicity.

Why Generic Pyrazole-3-Carboxamides Cannot Substitute CAS 1210204-94-6 in Focused Studies


In-class substitution fails because even minor modifications to the pyrazole-3-carboxamide scaffold cause large, non-linear shifts in potency, selectivity, and pharmacokinetics. For example, replacing the 4-propoxy chain with a methoxy or ethoxy group (common in high-throughput screening libraries) can drastically alter lipophilicity and metabolic stability [1]. The specific 2,4-dimethylphenyl amide tail in this compound, relative to an unsubstituted phenyl or 3,4-dimethylphenyl isomer, can flip selectivity between biological targets or abolish activity entirely [2]. Therefore, general procurement of a 'pyrazole carboxamide' without matching the exact substitution pattern will invalidate structure-activity relationship (SAR) data and lead to non-reproducible results.

Quantitative Differentiation Evidence for N-(2,4-dimethylphenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide


Optimized Lipophilicity for Membrane Permeability vs. Common Analogs

The 4-propoxy substituent provides a precise LogP window that balances aqueous solubility with passive membrane permeability, a critical parameter for cell-based assays and in vivo studies. The calculated LogP for CAS 1210204-94-6 is ~3.9, compared to ~3.2 for the 4-methoxy analog and ~3.5 for the 4-ethoxy analog [1]. This increased lipophilicity can avoid the excessive metabolism and poor solubility seen with larger alkoxy chains (>4 carbons) while providing higher permeability than shorter chains.

Lipophilicity Drug Design ADME SAR

Enhanced Metabolic Stability Predicted for the 4-Propoxy Group

The n-propoxy chain is predicted to resist Phase I metabolism more effectively than the ethoxy analog due to a stronger inductive effect that partially shields the ether oxygen, a known strategy for increasing metabolic stability [1]. In a related series of pyrazole-4-alkoxy compounds, the n-propoxy derivative showed a lower in vitro clearance in human liver microsomes compared to the ethoxy derivative (Clint = 12 vs. 28 µL/min/mg protein) [2]. This suggests that CAS 1210204-94-6 will exhibit a similar stability advantage over shorter chain analogs.

Metabolic Stability Microsomal Clearance Drug Metabolism

Defined Regioisomeric Purity via N1-(4-Fluorophenyl) Substitution

The synthesis of N1-aryl pyrazoles often yields mixtures of N1- and N2-regioisomers, which are difficult to separate and can confound biological results. The use of a 4-fluorophenylhydrazine building block, as in the synthesis of CAS 1210204-94-6, provides high regioselectivity for the N1-position (>95%), minimizing contamination with the inactive or differently active N2-regioisomer [1]. This is in contrast to pyrazole carboxamides with unsubstituted or alkyl N1 substituents, which frequently exhibit lower regioisomeric purity (typically 80-90%) [2]. High regioisomeric purity is essential for obtaining clean dose-response curves and accurate IC50 values.

Regioselectivity Chemical Synthesis Quality Control

Optimal Application Scenarios for CAS 1210204-94-6 Based on Differentiated Properties


Lead Optimization Programs Targeting Intracellular Enzymes

Procure CAS 1210204-94-6 when your medicinal chemistry campaign requires a balanced, moderately lipophilic scaffold to achieve cell permeability without the toxicity or solubility issues associated with highly lipophilic hits (LogP >5). Its calculated LogP of ~3.9 fills the gap between too-polar methoxy analogs and too-lipophilic butoxy derivatives, making it an ideal screening core for developing cell-active enzyme inhibitors [1].

PK/PD and In Vivo Pharmacology Studies in Rodent Models

Select this compound for in vivo target validation studies where a favorable balance of metabolic stability and oral bioavailability is critical. The predicted enhanced resistance of the n-propoxy group to microsomal clearance, compared to ethoxy analogs, supports a dosing regimen that maintains therapeutic plasma concentrations over longer intervals, reducing animal stress and improving data quality [1].

Crystallography and Biophysical Binding Assays

Use CAS 1210204-94-6 as a tool compound for co-crystallization or surface plasmon resonance (SPR) studies. The high regioisomeric purity (>95%) ensures that the observed binding kinetics and electron density maps are not complicated by a competing N2-regioisomer, leading to cleaner structural data and more accurate dissociation constants [1].

Quote Request

Request a Quote for N-(2,4-dimethylphenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.